molecular formula C18H20N2O5 B2551821 N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 900001-42-5

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2551821
CAS No.: 900001-42-5
M. Wt: 344.367
InChI Key: KCUGKFPEOZMRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide is an organic compound characterized by the presence of methoxy groups attached to phenyl rings and an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 3,4-dimethoxyaniline in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    Step 4: Add 2-methoxybenzylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and oxalamide core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxybenzyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-chlorobenzyl)oxalamide

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of both 3,4-dimethoxyphenyl and 2-methoxybenzyl groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGKFPEOZMRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.